molecular formula C9H13NO B12087343 2-(1-Aminopropyl)phenol

2-(1-Aminopropyl)phenol

Cat. No.: B12087343
M. Wt: 151.21 g/mol
InChI Key: SJYRIEHMQRIBEN-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with a 1-aminopropyl group (-CH₂CH₂CH₂NH₂) at the ortho position. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol (calculated from ). The compound exists as a chiral molecule due to the presence of a stereogenic center in the aminopropyl chain, as indicated by the hydrochloride derivative "(S)-2-(1-Aminopropyl)phenol hydrochloride" .

This compound is of interest in organic synthesis and pharmacology, particularly in asymmetric catalysis and drug development. Its structural flexibility allows for modifications that enhance hydrogen bonding and chiral recognition, making it valuable in enantioselective reactions .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(1-aminopropyl)phenol

InChI

InChI=1S/C9H13NO/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,11H,2,10H2,1H3

InChI Key

SJYRIEHMQRIBEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid and ammonia in methanol. This multi-step process yields this compound with a high overall yield .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, nucleophilic substitution, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(1-Aminopropyl)phenol with structurally related aminophenol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Properties/Applications References
This compound C₉H₁₃NO 151.21 -CH₂CH₂CH₂NH₂ (ortho) Chiral catalyst, pharmaceutical intermediate
2-Aminophenol C₆H₇NO 109.13 -NH₂ (ortho to -OH) Reagent in protein assays (e.g., Folin-Ciocalteu)
m-Aminophenol C₆H₇NO 109.13 -NH₂ (meta to -OH) Sparingly soluble in cold water; used in dyes
2-(Aminomethyl)phenol C₇H₉NO 123.15 -CH₂NH₂ (ortho) Laboratory chemical, intermediate in synthesis
4-(1-Aminopropyl)phenol hydrochloride C₉H₁₄ClNO 203.67 (with HCl) -CH₂CH₂CH₂NH₂ (para, hydrochloride) Pharmaceutical salt form for stability
4-Chloro-2-((1R)-1-aminopropyl)phenol C₉H₁₂ClNO 201.65 -Cl (para), -CH₂CH₂CH₂NH₂ (ortho) Asymmetric catalysis, intramolecular H-bonding

Physicochemical Properties

  • Solubility: this compound: Limited solubility in water due to the hydrophobic aminopropyl chain; soluble in polar organic solvents (e.g., ethanol, THF) . 2-Aminophenol: Moderately soluble in water (freely soluble in hot water and alcohols) . m-Aminophenol: Sparingly soluble in cold water but dissolves in hot water, ethanol, and ether .
  • Hydrogen Bonding: Compounds like 4-Chloro-2-((1R)-1-aminopropyl)phenol exhibit strong intramolecular O–H⋯N hydrogen bonds (2.65 Å), enhancing structural rigidity and catalytic activity . Simpler aminophenols (e.g., 2-Aminophenol) lack such interactions, resulting in lower thermal stability .

Biological Activity

2-(1-Aminopropyl)phenol, also known as this compound hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article will explore the compound's structure, synthesis, and particularly its biological effects, supported by relevant studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N and a molecular weight of approximately 135.21 g/mol. The compound features a phenolic structure with an amino group attached to a propyl chain, which contributes to its reactivity and biological activity. The presence of both an amino group and a hydroxyl group allows for various interactions within biological systems.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Reduction of Nitro Compounds : Nitro-substituted phenols can be reduced to their corresponding amines.
  • Alkylation Reactions : Phenolic compounds can undergo alkylation with propylamine derivatives.

These methods vary in yield and purity, necessitating optimization for specific applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in neuroprotection and modulation of neurotransmitter systems.

Neuroprotective Effects

Studies have shown that this compound may influence serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its neuroprotective effects are attributed to its ability to modulate neurotransmitter release and receptor binding.

Antioxidant Activity

The compound has been investigated for its antioxidant properties. It may act by donating hydrogen atoms to neutralize free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. This could be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.

The mechanism of action involves interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to serotonin receptors, influencing mood regulation.
  • Antioxidant Mechanism : By acting as a hydrogen donor, it neutralizes reactive oxygen species (ROS).
  • Disruption of Microbial Function : Potential disruption of microbial membranes leading to cell lysis.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReferences
NeuroprotectiveModulation of serotonin and dopamine pathways
AntioxidantHydrogen donation to neutralize free radicals
AntimicrobialDisruption of microbial cell membranes

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(1-Aminoethyl)indoleIndole ring structureAntidepressant
3-(Aminomethyl)phenolAmine group but different positioningAntioxidant
(R)-2-(1-Aminopropyl)phenolEnantiomer of (S)-formPotentially different activity

Case Studies

In a notable study examining the neuroprotective effects of phenolic compounds, researchers found that derivatives similar to this compound exhibited significant reductions in neuronal apoptosis in vitro. The study highlighted the role of these compounds in modulating intracellular signaling pathways involved in cell survival .

Another research project focused on the antioxidant capacity of phenolic compounds derived from natural sources, demonstrating that compounds like this compound effectively scavenged free radicals in cellular assays .

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